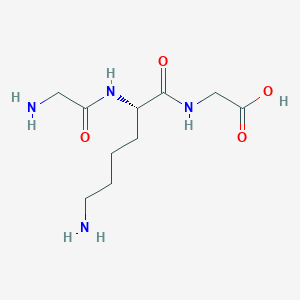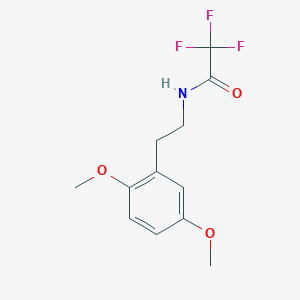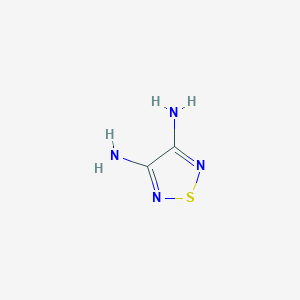
Glycine, glycyl-L-lysyl-
Vue d'ensemble
Description
Glycine, glycyl-L-lysyl- is a dipeptide composed of the amino acids glycine and lysine . It is involved in various biological processes and has been studied for its potential in medical applications .
Molecular Structure Analysis
Glycine, glycyl-L-lysyl- contains a total of 37 bonds; 17 non-H bonds, 3 multiple bonds, 9 rotatable bonds, 3 double bonds, 1 carboxylic acid (aliphatic), 2 secondary amides (aliphatic), 2 primary amines (aliphatic), and 1 hydroxyl group .Chemical Reactions Analysis
Glycine, glycyl-L-lysyl- is involved in enzymatic reactions. For instance, it participates in reactions catalyzed by the enzyme N-acetylmuramoyl-L-alanyl-D-glutamyl-L-lysyl-D-alanyl-D-alanine-diphosphoundecaprenyl-N-acetylglucosamine:N6-glycine transferase .Physical And Chemical Properties Analysis
Glycine, a component of Glycine, glycyl-L-lysyl-, is highly soluble in water and appears as a colorless crystalline solid with a sweet taste . It is hydrophilic due to its minimal side chain having one hydrogen atom .Applications De Recherche Scientifique
1. Medical Applications
Glycine, often in combination with other amino acids like lysine, has shown promising results in medical applications. For instance, it's reported to have protective effects in diabetic cataract models, effectively inhibiting the aldose reductase enzyme activity, which is significant in diabetic complications. The treatment with glycine resulted in reduced blood glucose, increased body weight gain, and improved antioxidant status, showcasing its potential in diabetic management and complications (Wei Li, Yujie Zhang, N. Shao, 2019). Additionally, glycine's role in gene therapy has been highlighted through its incorporation in gene delivery agents, enhancing gene expression significantly and demonstrating low cytotoxicity, thus offering a safer alternative for gene-based treatments (Jagbir Singh, Peng Yang, D. Michel, R. Verrall, M. Foldvari, I. Badea, 2011).
2. Immunomodulatory and Cytoprotective Properties
Glycine exhibits notable anti-inflammatory, immunomodulatory, and cytoprotective effects, as evidenced by its protective actions in various injury models and disease states. Its mechanisms include suppressing inflammatory cell activation, stabilizing plasma membrane potential, and preventing necrotic cell death. These multifaceted protective effects position glycine as a promising candidate for treatment strategies in inflammatory diseases (Z. Zhong, M. D. Wheeler, Xiangli Li, M. Froh, P. Schemmer, M. Yin, Hartwig Bunzendaul, B. Bradford, J. Lemasters, 2003).
3. Antimicrobial and Anti-inflammatory Effects
Studies have shown that glycine can effectively inhibit the growth of certain bacteria, such as H. pylori, even suggesting potential as part of new eradication therapies for drug-resistant strains. It exhibits synergistic activity with certain antibiotics, decreasing their required concentrations for bactericidal effects. Additionally, glycine has been observed to protect against intestinal inflammation, possibly by inhibiting inflammatory cell activation and modulating redox status, indicating its potential in addressing gastrointestinal issues (M. Minami, T. Ando, S. Hashikawa, K. Torii, T. Hasegawa, D. Israel, K. Ina, K. Kusugami, H. Goto, M. Ohta, 2004).
4. Protective Role in Agriculture
In the context of agriculture, glycine has been found to play a protective role in plants, reducing arsenic accumulation and toxicity in rice by influencing the expression of certain transporter genes and enhancing the antioxidant defense mechanisms. This indicates its potential in mitigating heavy metal stress in crops, contributing to safer agricultural practices and food security (Arvind Kumar Dubey, Navin Kumar, R. Ranjan, A. Gautam, V. Pande, I. Sanyal, S. Mallick, 2018).
Orientations Futures
Research on dipeptides like Glycine, glycyl-L-lysyl- is ongoing. For instance, Lysine supplementation has been found to improve glycemic control, decrease protein glycation, and reduce insulin resistance in type 2 diabetic patients . Additionally, dipeptides have been evaluated for their antimicrobial, antibiofilm, and anticancer potentials .
Mécanisme D'action
Target of Action
The primary targets of the compound “Glycine, glycyl-L-lysyl-” are the glycine receptors and the NMDA receptor complex . Glycine receptors are involved in the transmission of inhibitory neurotransmitters, while the NMDA receptor complex plays a crucial role in synaptic plasticity and memory function .
Mode of Action
The compound interacts with its targets through a mechanism involving glycine binding sites . There exist both strychnine-sensitive and strychnine-insensitive glycine binding sites. The strychnine-insensitive glycine-binding site is located on the NMDA receptor complex . The interaction of the compound with these receptors can lead to changes in neurotransmission and synaptic plasticity.
Biochemical Pathways
The compound is involved in several biochemical pathways. It plays a role in the biosynthesis of pentaglycine , a cross-linking peptide in the cell wall peptidoglycan of Staphylococcus aureus . It also participates in the glycerate and phosphorylated pathways of serine synthesis , and the glycine metabolic pathway . These pathways link carbon and nitrogen metabolism and maintain cellular redox and energy levels .
Pharmacokinetics
It has been observed that oral administration of glycine can significantly elevate the concentration of glycine in the cerebrospinal fluid .
Result of Action
The compound’s action results in various molecular and cellular effects. It has been found to modulate oxidative stress, acetylcholinesterase (AChE) depletion, α-secretase inactivation, apoptotic, and necrotic cell death . These effects suggest that the compound might have therapeutic potential for the treatment or prevention of certain conditions, such as Alzheimer’s disease .
Analyse Biochimique
Biochemical Properties
Glycine, glycyl-L-lysyl- participates in several biochemical reactions. It interacts with enzymes such as glycylpeptide N-tetradecanoyltransferase, which adds a myristoyl group to the N-terminal glycine residue of certain proteins . This interaction is essential for the proper functioning of these proteins. Additionally, glycine, glycyl-L-lysyl- can form complexes with transition metals like copper and zinc, influencing their redox activity and preventing protein aggregation .
Cellular Effects
Glycine, glycyl-L-lysyl- has notable effects on various cell types and cellular processes. It has been shown to inhibit protein glycation, improve glycemic control, and increase antioxidant markers in type 2 diabetic patients . This compound also exhibits anti-inflammatory properties by activating glycine-gated chloride channels in white blood cells, preventing depolarization and reducing excitatory signals . Furthermore, glycine, glycyl-L-lysyl- can influence cell signaling pathways, gene expression, and cellular metabolism, contributing to its protective effects against oxidative stress and inflammation .
Molecular Mechanism
At the molecular level, glycine, glycyl-L-lysyl- exerts its effects through various mechanisms. It can bind to glycine receptors (GlyRs) and activate them, leading to inhibitory neurotransmission in the central nervous system . This activation prevents depolarization of the plasma membrane and reduces excitatory signals. Additionally, glycine, glycyl-L-lysyl- can form complexes with transition metals, modulating their redox activity and preventing protein aggregation . These interactions are crucial for maintaining cellular homeostasis and preventing oxidative damage.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of glycine, glycyl-L-lysyl- can change over time. Studies have shown that this compound is stable and can prevent copper- and zinc-induced protein aggregation and cell death in vitro . Over time, glycine, glycyl-L-lysyl- can also reverse protein aggregation by resolubilizing the proteins . These temporal effects highlight the potential of glycine, glycyl-L-lysyl- as a cytoprotective agent in various experimental settings.
Dosage Effects in Animal Models
The effects of glycine, glycyl-L-lysyl- vary with different dosages in animal models. In studies involving type 2 diabetic patients, oral administration of 3 g/day of lysine (a component of glycine, glycyl-L-lysyl-) improved glycemic control and increased antioxidant markers without causing toxicity . Higher doses may lead to adverse effects, emphasizing the importance of determining optimal dosages for therapeutic applications.
Metabolic Pathways
Glycine, glycyl-L-lysyl- is involved in several metabolic pathways. It participates in the synthesis of glutathione and the regulation of one-carbon metabolism . The enzymes betaine-homocysteine S-methyltransferase, dimethylglycine dehydrogenase, and sarcosine dehydrogenase play crucial roles in these pathways . Additionally, glycine, glycyl-L-lysyl- can influence metabolic flux and metabolite levels, contributing to its overall metabolic effects.
Transport and Distribution
Within cells and tissues, glycine, glycyl-L-lysyl- is transported and distributed through various mechanisms. It interacts with peptide transport systems in the small intestine, facilitating its absorption and distribution . Additionally, glycine transport proteins, such as those in the GLYT class, play a significant role in its movement across biological membranes . These transport mechanisms ensure the proper localization and accumulation of glycine, glycyl-L-lysyl- within cells and tissues.
Subcellular Localization
Glycine, glycyl-L-lysyl- exhibits specific subcellular localization patterns. It can be found in the cytoplasm, cytosol, and plasma membrane, where it interacts with various biomolecules . The subcellular localization of glycine, glycyl-L-lysyl- is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles . These localization patterns are essential for its activity and function within cells.
Propriétés
IUPAC Name |
2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N4O4/c11-4-2-1-3-7(14-8(15)5-12)10(18)13-6-9(16)17/h7H,1-6,11-12H2,(H,13,18)(H,14,15)(H,16,17)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDUHNKAFQXQNLH-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)NCC(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)NCC(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427214 | |
| Record name | Glycine, glycyl-L-lysyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45214-22-0 | |
| Record name | Glycine, glycyl-L-lysyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Bromomethyl)benzo[d]isothiazole](/img/structure/B1337285.png)

![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1337290.png)










